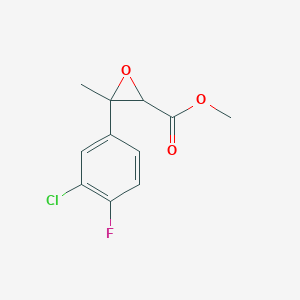
1-(2-Isopropoxyethyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropoxyethyl)piperazine hydrochloride is a chemical compound with a piperazine ring substituted with an isopropoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-isopropoxyethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and impurities, making the process cost-effective and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isopropoxyethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxyethyl group can be replaced with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .
Applications De Recherche Scientifique
1-(2-Isopropoxyethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(2-Isopropoxyethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
- 1-(2-Hydroxyethyl)piperazine hydrochloride
- 1-(2-Methoxyethyl)piperazine hydrochloride
- 1-(2-Ethoxyethyl)piperazine hydrochloride
Comparison: 1-(2-Isopropoxyethyl)piperazine hydrochloride is unique due to its isopropoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H21ClN2O |
|---|---|
Poids moléculaire |
208.73 g/mol |
Nom IUPAC |
1-(2-propan-2-yloxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;/h9-10H,3-8H2,1-2H3;1H |
Clé InChI |
JVAPIQKLTBQSDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCN1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)



![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)



